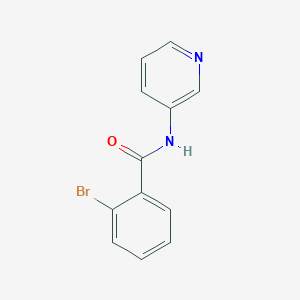

2-Bromo-N-(3-pyridinyl)benzamide

Description

2-Bromo-N-(3-pyridinyl)benzamide is a brominated aromatic amide featuring a benzamide core substituted with a bromine atom at the ortho position and a pyridine ring attached via an amide linkage at the meta position. For instance, compounds like 2-bromo-N-(3-fluorophenyl)benzamide (CAS: 349125-81-1) highlight the role of halogen substituents in modulating electronic and steric properties . The pyridinyl group in this compound likely contributes to hydrogen bonding and π-π stacking interactions, which are critical in biological or material science applications .

Properties

CAS No. |

313496-64-9 |

|---|---|

Molecular Formula |

C12H9BrN2O |

Molecular Weight |

277.12g/mol |

IUPAC Name |

2-bromo-N-pyridin-3-ylbenzamide |

InChI |

InChI=1S/C12H9BrN2O/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9/h1-8H,(H,15,16) |

InChI Key |

FZZIJARMHVBFFO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)Br |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Bromo-N-(3-methylpyridin-2-yl)benzamide (CAS: Not Provided)

- Structure : Bromine at the para position of the benzamide and a methyl-substituted pyridine at position 2.

- Properties : Molecular weight = 291.14 g/mol. The methyl group on the pyridine may enhance lipophilicity compared to the unsubstituted pyridinyl group in the target compound .

- Application : Used in synthetic intermediates for pharmaceuticals, though specific bioactivity data are unavailable.

3-Amino-N-(5-bromopyridin-2-yl)benzamide (CAS: 1039972-12-7)

- Structure: Amino group at the meta position of benzamide and bromine on the pyridine ring.

4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)

- Structure : Bromo and fluoro substituents on the benzamide ring; methylpyridine at position 4.

- Synthesis : Yield = 81%; characterized by $ ^1H $ NMR and GC-MS.

Derivatives with Heterocyclic Variations

2-Bromo-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylbenzamide

2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide (SBI-0206965)

- Structure : Bromopyrimidine core with trimethoxyphenyl and methylbenzamide groups.

- Properties : Molecular weight = 489.32 g/mol. The pyrimidine ring and methoxy groups enhance interactions with kinases, as seen in its role as a kinase inhibitor .

Physicochemical and Electronic Properties

Key Observations :

- Halogen Position : Bromine at ortho (target compound) vs. para (Compound 35) alters steric effects and electronic distribution .

- Pyridine Substitution: Methyl groups (e.g., 4-Bromo-N-(3-methylpyridin-2-yl)benzamide) increase hydrophobicity, whereas amino groups (e.g., 3-Amino-N-(5-bromopyridin-2-yl)benzamide) improve aqueous solubility .

- Heterocyclic Cores : Pyrimidine (SBI-0206965) vs. pyridine derivatives show divergent bioactivities due to differences in ring electronegativity and hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-N-(3-pyridinyl)benzamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound can be synthesized via coupling reactions between 2-bromobenzoic acid derivatives and 3-aminopyridine. A general procedure involves activating the carboxylic acid (e.g., using thionyl chloride or carbodiimide coupling agents) followed by reaction with 3-aminopyridine in anhydrous solvents like dichloromethane or THF. For example, analogous benzamides have been prepared with yields up to 81% by optimizing stoichiometry (1:1.2 acid-to-amine ratio) and purification via silica gel chromatography . Key parameters include temperature control (room temperature to 60°C) and inert atmosphere to prevent side reactions. Monitoring via TLC and characterization using H NMR (e.g., δ 7.57–8.15 ppm for aromatic protons) and GC-MS (m/z 310 [M]) ensures product validation .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- Spectroscopy : H NMR is critical for identifying aromatic proton environments, with pyridinyl protons typically appearing as doublets or triplets in δ 6.9–8.2 ppm. GC-MS or LC-MS confirms molecular weight (e.g., m/z 311 for [M] of CHBrNO).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or visualization tools like ORTEP-3 resolves bond lengths and angles. For halogenated benzamides, Br···π or hydrogen-bonding interactions often stabilize crystal packing . Validate structures using R-factors (<5%) and check for disorders using PLATON .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP ) with basis sets like 6-31G(d,p) calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing bromine and pyridinyl nitrogen may lower LUMO energy, enhancing electrophilic substitution susceptibility. Include exact exchange terms to improve thermochemical accuracy (e.g., atomization energy errors <2.4 kcal/mol ). Solvent effects (PCM model) and vibrational frequency analysis further validate stability .

Q. What strategies resolve discrepancies in crystallographic data or unexpected reaction outcomes during structural validation?

- Methodological Answer :

- Data Contradictions : If experimental bond lengths deviate >0.02 Å from DFT-optimized structures, re-examine crystallographic data for twinning or absorption errors using SHELX . For reaction anomalies (e.g., lower yield), analyze byproducts via HPLC-MS and adjust protecting groups (e.g., silyl ethers ) to block competing pathways.

- Case Study : In halogenated benzamides, bromine positional isomerism (e.g., 2-bromo vs. 4-bromo) can lead to structural ambiguities. Use NOESY NMR to confirm substitution patterns or employ high-resolution MS (HRMS) for isotopic validation of bromine (1:1 Br/Br ratio) .

Q. How can structural modifications to the pyridinyl or benzamide moieties enhance bioactivity while maintaining stability?

- Methodological Answer :

- Pyridinyl Modifications : Introduce electron-donating groups (e.g., methyl at the 6-position ) to modulate basicity. Fluorination at the 5-position of the pyridine ring (as in analog 36 ) can improve metabolic stability.

- Benzamide Modifications : Replace bromine with bioisosteres like trifluoromethyl or cyano groups. For amide linkage stability, use morpholine or piperazine substituents (e.g., 69% yield in morpholine-derived analogs ).

- Validation : Assess stability via accelerated degradation studies (pH 1–13, 40°C) and bioactivity via enzyme inhibition assays (IC profiling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.